molecular formula C23H26N2O5 B11023615 3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

Cat. No.: B11023615
M. Wt: 410.5 g/mol
InChI Key: JQFODSYPYCBRRG-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the trimethoxyphenyl group through the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The tetrahydrocarbazole moiety can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The final coupling of these two moieties to form the benzamide can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to its combination of a trimethoxyphenyl group and a tetrahydrocarbazole moiety, which imparts distinct bioactive properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry and pharmacology.

Biological Activity

3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzamide structure with multiple methoxy substitutions and a tetrahydrocarbazole moiety, which may enhance its pharmacological properties. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 414.46 g/mol. The unique arrangement of methoxy groups at the 3, 4, and 5 positions of the benzamide ring contributes to its distinctive chemical properties and potential biological activities .

Structural Features

FeatureDescription
Benzamide StructureContains a benzene ring attached to an amide group
Methoxy SubstituentsThree methoxy groups enhance lipophilicity and bioactivity
Tetrahydrocarbazole MoietyProvides structural complexity and potential interaction sites

Antitumor Activity

Research indicates that derivatives of carbazole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation effectively. The compound's structure suggests it may interact with key cellular pathways involved in cancer progression.

Case Study: Cytotoxic Effects

In a recent study examining N-substituted carbazole derivatives, certain compounds demonstrated potent cytotoxicity against A549 lung carcinoma and C6 glioma cell lines. For example:

  • Compound A : IC50 = 5.9 µg/mL against C6 glioma
  • Compound B : IC50 = 25.7 µg/mL against A549 lung carcinoma .

These findings suggest that modifications to the carbazole structure can significantly influence biological activity.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Topoisomerase II : Similar carbazole derivatives have been shown to inhibit topoisomerase II activity at low concentrations .
  • STAT3 Pathway Modulation : Some analogs have demonstrated the ability to inhibit STAT3 activation, a pathway crucial for tumorigenesis .

Binding Affinity Studies

Preliminary studies suggest that this compound may interact with various biological targets through specific binding affinities. These interactions could lead to downstream effects influencing cell survival and proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:

  • Formation of the Benzamide Backbone : Reaction between appropriate amine and carboxylic acid derivatives.
  • Methoxylation : Introduction of methoxy groups via methylation reactions.
  • Cyclization : Formation of the tetrahydrocarbazole moiety through cyclization techniques .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

InChI

InChI=1S/C23H26N2O5/c1-27-14-8-9-17-16(12-14)15-6-5-7-18(21(15)24-17)25-23(26)13-10-19(28-2)22(30-4)20(11-13)29-3/h8-12,18,24H,5-7H2,1-4H3,(H,25,26)

InChI Key

JQFODSYPYCBRRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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